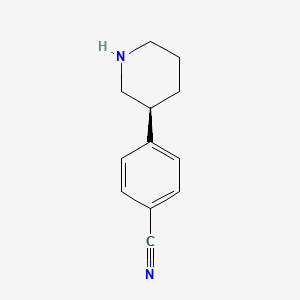
(S)-4-(Piperidin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Pipéridin-3-yl)benzonitrile est un composé organique de formule moléculaire C12H14N2. Il s'agit d'une molécule chirale, ce qui signifie qu'elle possède un arrangement tridimensionnel spécifique qui n'est pas superposable à son image miroir. Ce composé suscite l'intérêt dans divers domaines, notamment la chimie médicinale et la synthèse organique, en raison de ses caractéristiques structurelles uniques et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (S)-4-(Pipéridin-3-yl)benzonitrile implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des matières premières disponibles dans le commerce, telles que le 4-bromobenzonitrile et le (S)-3-pipéridinol.
Formation d'un intermédiaire : La première étape implique la réaction de substitution nucléophile où le (S)-3-pipéridinol réagit avec le 4-bromobenzonitrile en présence d'une base comme le carbonate de potassium (K2CO3) pour former un intermédiaire.
Cyclisation : L'intermédiaire subit une cyclisation en conditions acides pour former le (S)-4-(Pipéridin-3-yl)benzonitrile souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de (S)-4-(Pipéridin-3-yl)benzonitrile peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(S)-4-(Pipéridin-3-yl)benzonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) pour obtenir des dérivés réduits.
Substitution : Le groupe nitrile dans le (S)-4-(Pipéridin-3-yl)benzonitrile peut subir des réactions de substitution nucléophile avec divers nucléophiles pour former des produits substitués.
Réactifs et conditions courants
Oxydation : KMnO4, CrO3, conditions acides ou basiques.
Réduction : LiAlH4, NaBH4, généralement dans des solvants anhydres.
Substitution : Nucléophiles tels que les amines, les alcools ou les thiols, souvent en présence d'un catalyseur ou en conditions de reflux.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut donner des amines primaires.
Applications De Recherche Scientifique
(S)-4-(Pipéridin-3-yl)benzonitrile a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme bloc de construction dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les troubles neurologiques.
Synthèse organique : Le composé sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Études biologiques : Les chercheurs utilisent le (S)-4-(Pipéridin-3-yl)benzonitrile pour étudier ses activités biologiques potentielles, notamment ses effets sur diverses voies biologiques.
Applications industrielles : Il est utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du (S)-4-(Pipéridin-3-yl)benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité. Par exemple, il peut agir comme un agoniste ou un antagoniste à certains récepteurs neurotransmetteurs, influençant les voies de transduction du signal et les réponses cellulaires.
Mécanisme D'action
The mechanism of action of (S)-4-(Piperidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-3-(Pipéridin-3-yl)benzonitrile : Structure similaire, mais diffère par la position du cycle pipéridine.
4-(Pipéridin-3-yl)benzonitrile : La version non chirale du composé.
3-(Pipéridin-3-yl)benzonitrile : Un autre isomère de position avec des propriétés chimiques différentes.
Unicité
(S)-4-(Pipéridin-3-yl)benzonitrile est unique en raison de sa configuration chirale spécifique, qui peut entraîner des activités biologiques différentes par rapport à ses isomères non chiraux ou de position. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
4-[(3S)-piperidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2/t12-/m1/s1 |
Clé InChI |
IFBAFCLKWWHJED-GFCCVEGCSA-N |
SMILES isomérique |
C1C[C@H](CNC1)C2=CC=C(C=C2)C#N |
SMILES canonique |
C1CC(CNC1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




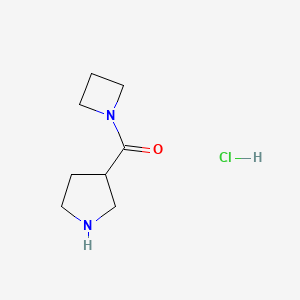
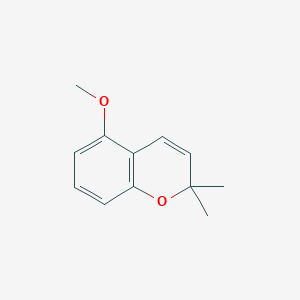
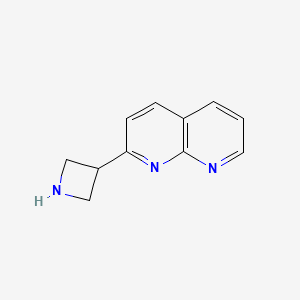

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)



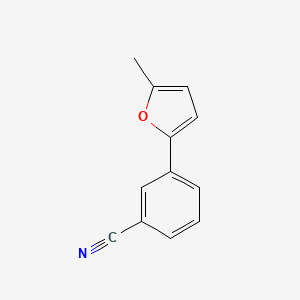
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
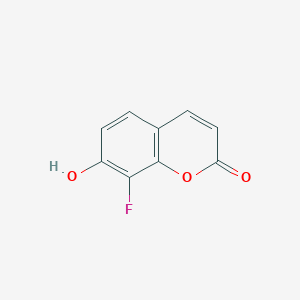
![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
